An In-depth Technical Guide to 3,4,5-Trifluorobenzoyl Chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,4,5-Trifluorobenzoyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,5-Trifluorobenzoyl chloride, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in medicinal chemistry, particularly in the development of kinase inhibitors.
Core Chemical Properties and Physical Data
3,4,5-Trifluorobenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3,4,5-trifluorobenzoyl moiety into a variety of molecular scaffolds. Its trifluorinated phenyl ring imparts unique electronic properties, enhancing the reactivity of the acyl chloride and often conferring desirable pharmacokinetic characteristics to its derivatives.
Table 1: Physicochemical Properties of 3,4,5-Trifluorobenzoyl Chloride
| Property | Value | Reference |
| CAS Number | 177787-26-7 | [1][2] |
| Molecular Formula | C₇H₂ClF₃O | [1][3] |
| Molecular Weight | 194.54 g/mol | [1][3] |
| Boiling Point | 173-174 °C (lit.) | [1][4] |
| Density | 1.4850 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n20/D) | 1.4900 (lit.) | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Reacts violently with water. Soluble in various aprotic organic solvents. |
Synthesis of 3,4,5-Trifluorobenzoyl Chloride: An Experimental Protocol
The synthesis of 3,4,5-Trifluorobenzoyl chloride is typically achieved by the chlorination of 3,4,5-trifluorobenzoic acid. Several chlorinating agents can be employed, with thionyl chloride and oxalyl chloride being common choices. The following protocol is a representative method adapted from procedures for similar fluorinated benzoyl chlorides.[5]
Experimental Protocol: Synthesis from 3,4,5-Trifluorobenzoic Acid
Materials:
-
3,4,5-Trifluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,4,5-trifluorobenzoic acid in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous DMF (e.g., a few drops).
-
Slowly add an excess of the chlorinating agent (e.g., 1.5-2.0 equivalents of thionyl chloride or 1.2 equivalents of oxalyl chloride) to the stirred suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic and produce gaseous byproducts (SO₂ and HCl with thionyl chloride, or CO, CO₂, and HCl with oxalyl chloride).
-
After the initial effervescence subsides, gently heat the reaction mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess chlorinating agent and the solvent under reduced pressure.
-
The crude 3,4,5-Trifluorobenzoyl chloride can be purified by distillation under reduced pressure to yield the final product.
Caption: Synthesis of 3,4,5-Trifluorobenzoyl Chloride.
Reactivity and Key Experimental Protocols
3,4,5-Trifluorobenzoyl chloride is a reactive acylating agent that readily participates in nucleophilic acyl substitution reactions. The electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.
Reaction with Amines (Amide Formation)
The reaction with primary or secondary amines yields the corresponding N-substituted-3,4,5-trifluorobenzamides. These amides are often of interest in medicinal chemistry.
Experimental Protocol: Synthesis of N-Aryl-3,4,5-trifluorobenzamide
Materials:
-
3,4,5-Trifluorobenzoyl chloride
-
A substituted aniline
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the substituted aniline (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 3,4,5-Trifluorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Reaction with Alcohols (Ester Formation)
The reaction with alcohols produces the corresponding 3,4,5-trifluorobenzoate esters.
Experimental Protocol: Synthesis of Benzyl 3,4,5-trifluorobenzoate
Materials:
-
3,4,5-Trifluorobenzoyl chloride
-
Benzyl alcohol
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
A non-nucleophilic base (e.g., pyridine)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add 3,4,5-Trifluorobenzoyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with 1 M HCl.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Caption: Reactions of 3,4,5-Trifluorobenzoyl Chloride.
Applications in Drug Development: Targeting Kinase Signaling Pathways
The 3,4,5-trifluorobenzoyl moiety is a valuable pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase active site and improve metabolic stability and cell permeability.
While a specific drug molecule containing the 3,4,5-trifluorobenzoyl group and its direct interaction with a signaling pathway is not extensively detailed in publicly available literature, its utility can be illustrated through its incorporation into inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6]
The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting kinases within this pathway, such as PI3K, AKT, and mTOR, are a major focus of cancer drug development. The 3,4,5-trifluorobenzoyl group can be incorporated into these inhibitors to enhance their binding affinity and pharmacokinetic properties.
References
- 1. 3,4,5-Trifluorobenzoyl chloride 97 177787-26-7 [sigmaaldrich.com]
- 2. 3-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. 3,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 2777023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4,5-TRIFLUOROBENZOYL CHLORIDE | 177787-26-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
